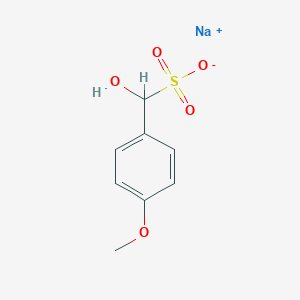
sodium;hydroxy-(4-methoxyphenyl)methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “sodium;hydroxy-(4-methoxyphenyl)methanesulfonate” is known as Clarithromycin N-oxide. It is a derivative of the antibiotic Clarithromycin, which is widely used to treat various bacterial infections. Clarithromycin N-oxide is primarily studied as an impurity in pharmaceutical formulations of Clarithromycin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Clarithromycin N-oxide is synthesized through the oxidation of Clarithromycin. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the N-oxide derivative .
Industrial Production Methods: The industrial production of Clarithromycin N-oxide follows similar principles as laboratory synthesis but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to maximize yield and purity. The product is then purified using techniques like crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Clarithromycin N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: It can be reduced back to Clarithromycin under specific conditions.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidized derivatives.
Reduction: Clarithromycin.
Substitution: Substituted derivatives of Clarithromycin N-oxide
Wissenschaftliche Forschungsanwendungen
Clarithromycin N-oxide is primarily used in scientific research to study the stability and degradation pathways of Clarithromycin. It serves as a reference standard in pharmaceutical analysis to ensure the quality and safety of Clarithromycin formulations. Additionally, it is used in studies investigating the pharmacokinetics and pharmacodynamics of Clarithromycin and its derivatives .
Wirkmechanismus
The mechanism of action of Clarithromycin N-oxide is similar to that of Clarithromycin. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptides. This action results in the inhibition of bacterial growth and replication. The N-oxide derivative may exhibit slightly different pharmacokinetic properties due to its altered chemical structure .
Vergleich Mit ähnlichen Verbindungen
Clarithromycin: The parent compound, widely used as an antibiotic.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Azithromycin: A related macrolide antibiotic with a broader spectrum of activity.
Uniqueness: Clarithromycin N-oxide is unique due to its specific oxidation state, which can influence its pharmacokinetic and pharmacodynamic properties. It is primarily studied as an impurity and degradation product, providing insights into the stability and quality control of Clarithromycin formulations .
Eigenschaften
IUPAC Name |
sodium;hydroxy-(4-methoxyphenyl)methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5S.Na/c1-13-7-4-2-6(3-5-7)8(9)14(10,11)12;/h2-5,8-9H,1H3,(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPNNXVXJKWJTK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














